

# Commercial Availability and Technical Profile of Cyclobutyl(piperazin-1-yl)methanone Hydrochloride

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## Compound of Interest

Compound Name: Cyclobutyl(piperazin-1-yl)methanone

Cat. No.: B1355850

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## Introduction

**Cyclobutyl(piperazin-1-yl)methanone** hydrochloride, a piperazine derivative, presents a scaffold of significant interest in medicinal chemistry and drug development. The piperazine ring is a common motif in a wide array of pharmacologically active compounds, valued for its ability to confer favorable pharmacokinetic properties.<sup>[1][2][3]</sup> This technical guide provides a summary of the currently available commercial and technical information for

**Cyclobutyl(piperazin-1-yl)methanone** hydrochloride (CAS Number: 1428443-87-1). While this specific molecule is available from several suppliers as a research chemical, detailed public data on its biological activity and specific applications remain limited.

## Commercial Availability

**Cyclobutyl(piperazin-1-yl)methanone** hydrochloride is available from a number of chemical suppliers catering to the research and development market. The table below summarizes key information from several of these suppliers.

Supplier	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Additional Information
Pharmaffiliates	1428443-87-1	C <sub>9</sub> H <sub>17</sub> ClN <sub>2</sub> O	204.7	Not Specified	Storage: 2-8°C Refrigerator[4][5]
Ambeed	1428443-87-1	C <sub>9</sub> H <sub>17</sub> ClN <sub>2</sub> O	204.7	95%	-
Benchchem	1428443-87-1	Not Specified	Not Specified	Not Specified	-
CymitQuimica	1428443-87-1	Not Specified	Not Specified	Not Specified	-
Echemi	1428443-87-1	Not Specified	Not Specified	Not Specified	Lists multiple suppliers[6]
BLD Pharm	1428443-87-1	Not Specified	Not Specified	Not Specified	Provides access to analytical data such as NMR, HPLC, LC-MS upon request.[7]

## Physicochemical Properties

Detailed physicochemical data for **Cyclobutyl(piperazin-1-yl)methanone** hydrochloride is not extensively published. The available information is summarized below.

Property	Value	Source
CAS Number	1428443-87-1	Pharmaffiliates, Ambeed, Benchchem, CymitQuimica, Echemi, BLD Pharm
Molecular Formula	C <sub>9</sub> H <sub>17</sub> ClN <sub>2</sub> O	Pharmaffiliates[4][5]
Molecular Weight	204.7 g/mol	Pharmaffiliates[4][5]
Purity	95%	Ambeed
Appearance	Not Specified	-
Melting Point	Not Specified	-
Solubility	Not Specified	-
Storage Conditions	2-8°C Refrigerator	Pharmaffiliates[4][5]

## Synthesis Methodology

While a detailed, step-by-step experimental protocol with specific reaction parameters and yields for the synthesis of **Cyclobutyl(piperazin-1-yl)methanone** hydrochloride is not readily available in peer-reviewed literature, a general synthetic approach can be outlined based on standard organic chemistry principles and information from chemical suppliers.

## General Synthesis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

A plausible and commonly employed method for the synthesis of N-acyl piperazine derivatives involves the acylation of piperazine with an appropriate acyl halide. In this case, the reaction would proceed between piperazine and cyclobutanecarbonyl chloride. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

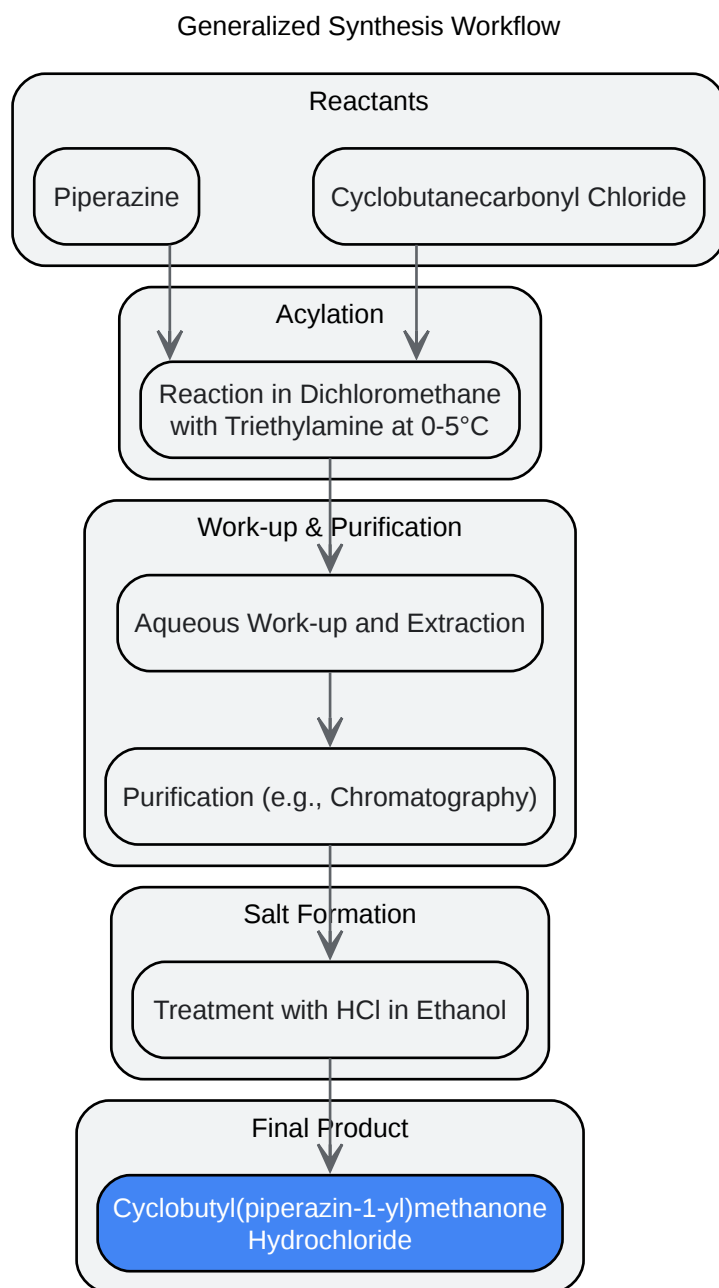
Reaction Scheme:

- Step 1: Acylation. Piperazine is reacted with cyclobutanecarbonyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The

reaction is often carried out in an aprotic solvent like dichloromethane (DCM) at reduced temperatures (e.g., 0-5 °C) to control the reaction rate.

- Step 2: Hydrochloride Salt Formation. The resulting **cyclobutyl(piperazin-1-yl)methanone** free base is isolated and subsequently treated with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) to precipitate the hydrochloride salt.
- Step 3: Purification. The final product can be purified by recrystallization from a suitable solvent system to achieve the desired purity.

The following diagram illustrates a generalized workflow for this synthesis.



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Caption: Generalized workflow for the synthesis of **Cyclobutyl(piperazin-1-yl)methanone hydrochloride**.

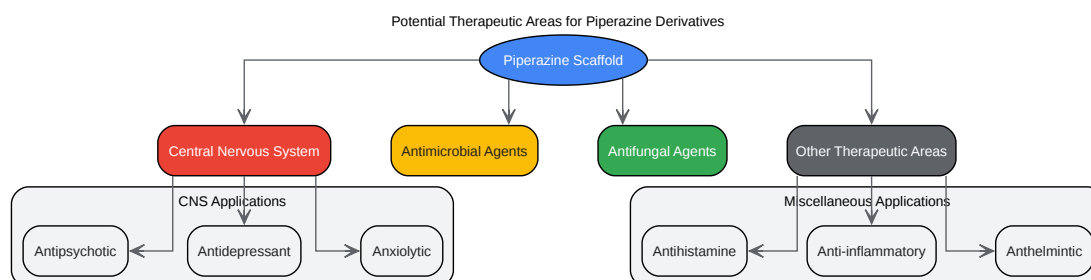
## Potential Biological Activity (Based on Piperazine Scaffold)

Specific biological activity data for **Cyclobutyl(piperazin-1-yl)methanone** hydrochloride is not available in the public domain. However, the piperazine moiety is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities.<sup>[1][2][3]</sup> This suggests potential areas of investigation for the title compound.

- **Central Nervous System (CNS) Activity:** Piperazine derivatives are known to act as antipsychotics, antidepressants, and anxiolytics, often through modulation of dopamine and serotonin receptors.<sup>[8][9]</sup>
- **Antimicrobial and Antifungal Activity:** Various substituted piperazines have demonstrated efficacy against a range of bacterial and fungal pathogens.<sup>[10]</sup>
- **Other Therapeutic Areas:** The piperazine scaffold is also found in drugs with antihistaminic, anti-inflammatory, and anthelmintic properties.

It is important to emphasize that these are potential activities based on the broader class of piperazine derivatives, and specific testing of **Cyclobutyl(piperazin-1-yl)methanone** hydrochloride is required to determine its pharmacological profile.

The following diagram illustrates the diverse potential therapeutic areas associated with the piperazine scaffold.



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Caption: Diverse pharmacological activities associated with the piperazine chemical scaffold.

## Conclusion

**Cyclobutyl(piperazin-1-yl)methanone** hydrochloride is a commercially available research chemical with a chemical structure that suggests potential for further investigation in drug discovery. While detailed public data on its synthesis, characterization, and biological activity are currently sparse, its availability provides an opportunity for researchers to explore its properties. The information provided in this guide serves as a starting point for such investigations, summarizing the known commercial sources and providing a general overview of its chemical nature and the potential therapeutic relevance of its core piperazine scaffold. Further research is warranted to fully elucidate the pharmacological profile of this compound.

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